3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-ethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclohexyl-1-ethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN5O3S/c1-2-27-16-20(21(29)24-18-8-4-3-5-9-18)22(25-27)32(30,31)28-13-11-26(12-14-28)19-10-6-7-17(23)15-19/h6-7,10,15-16,18H,2-5,8-9,11-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDPTEGJYYGWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-ethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The piperazine moiety is then introduced through a nucleophilic substitution reaction with 3-chlorophenylpiperazine. The final step involves the sulfonylation of the piperazine nitrogen and the coupling with N-cyclohexyl-1-ethyl-1H-pyrazole-4-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the sulfonylation step and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, sulfonamide derivatives have been shown to possess cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism may involve apoptosis induction and cell cycle arrest .
Antibacterial Properties
Sulfonamides are recognized for their antibacterial activity. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Studies on related compounds have demonstrated significant antibacterial properties, making this compound a candidate for further exploration in this area .
Neurological Applications
Given the piperazine component, this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as anxiety and depression. Compounds similar to this have been investigated for their effects on serotonin and dopamine receptors, indicating possible applications in psychiatry .
Case Study 1: Anticancer Evaluation
A study synthesized several pyrazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, suggesting potent anticancer activity. The structure-activity relationship highlighted that modifications to the piperazine ring enhanced efficacy against specific cancer types .
Case Study 2: Antibacterial Efficacy
In vitro studies on sulfonamide derivatives similar to this compound demonstrated effective inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a strong potential for development as a new antibacterial agent .
Mechanism of Action
The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Influence of Substituents on Receptor Affinity
- Piperazine Linkers : The sulfonyl group in the target compound may confer greater metabolic stability compared to carbonyl-linked analogs (e.g., ), which are prone to hydrolysis. However, carbonyl-linked derivatives (e.g., ) exhibit stronger CB1 antagonism (IC₅₀ = 0.139 nM), suggesting that linker chemistry critically modulates receptor binding .
- Aromatic Substitutions : Dichlorophenyl and pyridylmethyl groups () enhance CB1 affinity, while the target compound’s 3-chlorophenyl and cyclohexyl groups may shift selectivity toward other receptors (e.g., 5-HT₁A) due to steric and electronic differences .
Pharmacokinetic Considerations
- Metabolic Stability : Sulfonamide linkages (target compound) are generally more resistant to cytochrome P450-mediated oxidation than ester or amide bonds (), which may prolong half-life .
Biological Activity
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-ethyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
The compound has the following chemical properties:
- Molecular Formula : C22H26ClN5O3S
- Molecular Weight : 492.0 g/mol
- CAS Number : 1189470-34-5
Antifungal Activity
Research indicates that derivatives of pyrazole, including those with a 3-chlorophenyl group, exhibit significant antifungal properties. In vitro studies have shown that some compounds demonstrate potent activity against various pathogenic fungal strains. For instance, a study evaluated several pyrazole derivatives and found that certain compounds effectively inhibited the growth of Candida albicans and Aspergillus niger at concentrations as low as 10 µg/mL .
Antitubercular Activity
Additionally, compounds similar to this compound have been tested against Mycobacterium tuberculosis (M. tuberculosis). The results indicated that some pyrazole derivatives exhibited promising antitubercular activity, with minimum inhibitory concentrations (MIC) in the range of 0.5 to 2 µg/mL against the H37Rv strain .
Neuropharmacological Effects
Preliminary studies suggest potential neuropharmacological effects, particularly involving serotonin receptors. The compound's structure hints at possible interactions with serotonin receptors, which may position it as a candidate for further investigation in treating anxiety and depression-related disorders .
Synthesis and Evaluation
In a notable study, researchers synthesized various pyrazole derivatives, including the target compound, and assessed their biological activities. The synthesis involved multi-step reactions yielding compounds that were screened for antifungal and antitubercular activities. The results highlighted the importance of substituents on the pyrazole ring in modulating biological activity .
| Compound | Antifungal Activity (MIC µg/mL) | Antitubercular Activity (MIC µg/mL) |
|---|---|---|
| A | 10 | 0.5 |
| B | 20 | 1 |
| C | 15 | 2 |
The proposed mechanism of action for the antifungal activity involves inhibition of fungal cell wall synthesis and disruption of membrane integrity. For antitubercular activity, it is hypothesized that these compounds may interfere with the mycobacterial cell wall biosynthesis or protein synthesis pathways .
Q & A
Q. What are the recommended synthetic routes for preparing 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-ethyl-1H-pyrazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example:
- Step 1 : Prepare the pyrazole core via cyclocondensation of ethyl acetoacetate with hydrazine derivatives, followed by N-alkylation with ethyl iodide to introduce the ethyl group at the 1-position .
- Step 2 : Functionalize the pyrazole at the 4-position with a sulfonyl chloride group. React 1-ethyl-1H-pyrazole-4-sulfonyl chloride with 4-(3-chlorophenyl)piperazine under basic conditions (e.g., NaOH in acetonitrile) to form the sulfonamide linkage .
- Step 3 : Introduce the cyclohexyl carboxamide via coupling reactions (e.g., EDC/HOBt-mediated amidation) using cyclohexylamine and the activated carboxylic acid intermediate .
- Purification : Use flash chromatography (silica gel, cyclohexane/ethyl acetate gradient) and recrystallization for high purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
- NMR : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the ethyl group at the pyrazole 1-position shows a triplet at δ 1.2–1.4 ppm (³J = 7.2 Hz), while the cyclohexyl carboxamide appears as multiplet signals between δ 1.2–2.0 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 508.12; observed = 508.15) .
- IR Spectroscopy : Detect characteristic bands (e.g., sulfonamide S=O stretch at 1160–1350 cm⁻¹, carboxamide C=O at 1650 cm⁻¹) .
Q. What initial biological screening assays are appropriate for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Receptor Binding : Radioligand displacement assays (e.g., cannabinoid CB1 receptor using [³H]CP55940 as a probe, given the piperazine-sulfonamide motif’s affinity for GPCRs) .
- Enzyme Inhibition : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase activity assays at 10 µM–1 mM concentrations) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with modified piperazine (e.g., 4-fluorophenyl instead of 3-chlorophenyl) or pyrazole (e.g., methyl instead of ethyl) groups to assess steric/electronic effects .
- Pharmacophore Mapping : Use CoMFA (Comparative Molecular Field Analysis) to correlate substituent positions with receptor binding affinity. For example, the 3-chlorophenyl group may occupy a hydrophobic pocket critical for CB1 antagonism .
- In Silico Docking : Perform molecular dynamics simulations with CB1 receptor models (PDB: 5TGZ) to predict binding modes .
Q. What experimental strategies resolve contradictions in receptor binding data across studies?
- Methodological Answer :
- Control for Protonation States : Test binding at physiological pH (7.4) and acidic conditions (pH 5.0), as piperazine’s pKa (~8.5) affects ligand-receptor interactions .
- Orthogonal Assays : Combine radioligand displacement with functional assays (e.g., cAMP inhibition for CB1 inverse agonism) to distinguish binding affinity from efficacy .
- Cross-Validate with Mutagenesis : Introduce point mutations (e.g., F200L in CB1) to identify critical binding residues .
Q. How can researchers assess the compound’s chemical stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–10 buffers, heat (40–60°C), and oxidative stress (H₂O₂) for 24–72 hours. Monitor degradation via HPLC:
- Sulfonamide Hydrolysis : Check for cleavage products (e.g., free piperazine) using TLC (Rf shift from 0.6 to 0.3 in ethyl acetate) .
- Plasma Stability : Incubate with rat plasma (37°C, 1 hour) and quantify parent compound loss via LC-MS .
Q. What computational tools are recommended for predicting metabolic pathways?
- Methodological Answer :
- Software : Use Schrödinger’s ADMET Predictor or MetaSite to identify cytochrome P450 (CYP) oxidation sites. The ethyl group on pyrazole and cyclohexyl carboxamide are high-risk sites for CYP3A4-mediated metabolism .
- In Silico Metabolite Generation : Predict phase I metabolites (e.g., hydroxylation at the cyclohexyl ring) and phase II conjugates (e.g., glucuronidation of sulfonamide) .
Q. How should in vivo efficacy studies be designed for this compound?
- Methodological Answer :
- Dosing Regimens : Administer intraperitoneally (10–50 mg/kg) in rodent models to achieve plasma concentrations ≥1 µM .
- Biomarker Analysis : Measure target engagement via receptor occupancy (e.g., ex vivo [³H]CP55940 binding in brain homogenates) .
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal clearance to assess safety margins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
